molecular formula C17H17BrFN3O B235317 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide

5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide

Katalognummer B235317
Molekulargewicht: 378.2 g/mol
InChI-Schlüssel: WMKFYXNROAHRNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide, also known as BFPN, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, biology, and chemistry.

Wirkmechanismus

The mechanism of action of 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4, which is involved in the production of inflammatory cytokines. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide in lab experiments is its high potency and selectivity. This compound has been shown to be highly effective in inhibiting the activity of certain enzymes and proteins, making it a useful tool for studying their functions. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide. One direction is to further investigate its potential as an anticancer agent. Studies could focus on determining the optimal dosage and treatment regimen for this compound in different types of cancer. Another direction is to investigate its potential as a treatment for neurological disorders. Studies could focus on determining the efficacy of this compound in animal models of Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to investigate the potential side effects and toxicity of this compound in humans.

Synthesemethoden

The synthesis of 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide involves the reaction of 5-bromo-2-chloronicotinamide with 3-fluoro-4-(1-piperidinyl)aniline in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide or dimethylacetamide at elevated temperatures. The product is then purified using column chromatography to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer activity by inhibiting the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. This compound also has potential as an anti-inflammatory agent, as it can inhibit the production of inflammatory cytokines. In addition, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

Molekularformel

C17H17BrFN3O

Molekulargewicht

378.2 g/mol

IUPAC-Name

5-bromo-N-(3-fluoro-4-piperidin-1-ylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C17H17BrFN3O/c18-13-8-12(10-20-11-13)17(23)21-14-4-5-16(15(19)9-14)22-6-2-1-3-7-22/h4-5,8-11H,1-3,6-7H2,(H,21,23)

InChI-Schlüssel

WMKFYXNROAHRNB-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CN=C3)Br)F

Kanonische SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CN=C3)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.